4-Benzyl-6,6-dimethyl-7-morpholin-4-yl-1,4-oxazepane
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Overview
Description
Preparation Methods
The synthesis of 4-Benzyl-6,6-dimethyl-7-morpholin-4-yl-1,4-oxazepane involves several steps. One common synthetic route includes the reaction of benzylamine with 2,2-dimethyl-1,3-propanediol to form an intermediate, which is then reacted with morpholine and a suitable oxidizing agent to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Benzyl-6,6-dimethyl-7-morpholin-4-yl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Benzyl-6,6-dimethyl-7-morpholin-4-yl-1,4-oxazepane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Benzyl-6,6-dimethyl-7-morpholin-4-yl-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Benzyl-6,6-dimethyl-7-morpholin-4-yl-1,4-oxazepane can be compared with similar compounds such as:
6,7-Dimethyl-1-(2-morpholin-4-yl-ethyl)benzimidazole: This compound shares the morpholine ring but differs in its overall structure and properties.
9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo: Another compound with a morpholine ring, but with distinct functional groups and applications.
Properties
CAS No. |
76503-77-0 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-benzyl-6,6-dimethyl-7-morpholin-4-yl-1,4-oxazepane |
InChI |
InChI=1S/C18H28N2O2/c1-18(2)15-19(14-16-6-4-3-5-7-16)8-13-22-17(18)20-9-11-21-12-10-20/h3-7,17H,8-15H2,1-2H3 |
InChI Key |
ITRDUFRBZQOUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCOC1N2CCOCC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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